Algestone acetophenide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

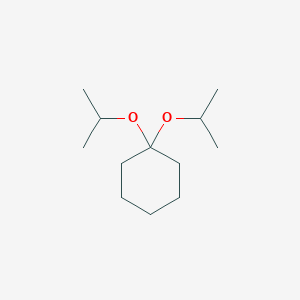

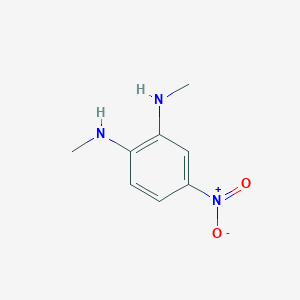

El acetofenido de algestone, también conocido como dihidroxiprogesterona acetofenido, es un medicamento progestágeno sintético. Se utiliza principalmente en combinación con un estrógeno como anticonceptivo inyectable de larga duración. Este compuesto fue descubierto en 1958 y se introdujo para uso médico en la década de 1960. Se comercializa ampliamente en América Latina, Hong Kong y Singapur, pero no se ha introducido en los Estados Unidos .

Métodos De Preparación

La preparación del acetofenido de algestone implica varios pasos:

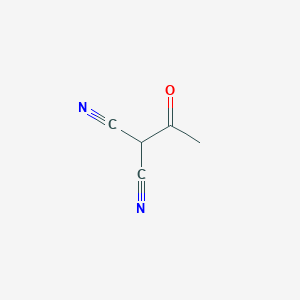

Material de partida: El proceso comienza con androstenediona cianalcohol.

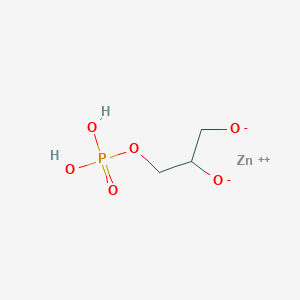

Reacción con oxicloruro de fósforo: El material de partida se hace reaccionar con oxicloruro de fósforo en un medio alcalino a temperaturas que oscilan entre -10 °C y 80 °C durante 1 a 5 horas.

Reacción de Grignard: El producto del paso anterior se somete a una reacción de Grignard con cloruro de magnesio metilo a temperaturas entre -10 °C y 70 °C durante 1 a 5 horas.

Oxidación: El compuesto resultante se oxida utilizando permanganato de potasio a 10 °C a 30 °C durante 10 a 60 minutos, seguido de una reacción ácida en el mismo rango de temperatura durante 1 a 10 horas.

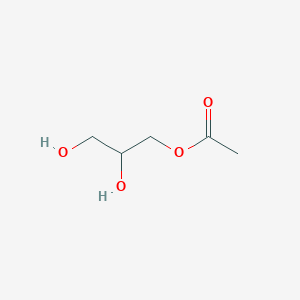

Reacción final: La especie hidroxílica obtenida se hace reaccionar con acetofenona en presencia de un catalizador (como ácido sulfúrico, ácido fosfórico o ácido perclórico) a 10 °C a 30 °C durante 1 a 10 horas para producir acetofenido de algestone

Análisis De Reacciones Químicas

El acetofenido de algestone sufre varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar utilizando agentes como el permanganato de potasio.

Reducción: Las reacciones de reducción se pueden realizar en condiciones específicas.

Sustitución: Puede sufrir reacciones de sustitución, particularmente en presencia de catalizadores adecuados. Los reactivos comunes utilizados en estas reacciones incluyen oxicloruro de fósforo, cloruro de magnesio metilo y permanganato de potasio. .

Aplicaciones Científicas De Investigación

El acetofenido de algestone tiene varias aplicaciones de investigación científica:

Medicina: Se utiliza como anticonceptivo inyectable de larga duración en combinación con un estrógeno. También se ha utilizado para tratar el acné.

Farmacología: Los estudios se centran en su farmacocinética, farmacodinamia e interacciones con otros medicamentos

Mecanismo De Acción

El acetofenido de algestone actúa como un progestágeno, lo que significa que es un agonista del receptor de progesterona. Este receptor es el objetivo biológico de los progestágenos como la progesterona. Al unirse a este receptor, el acetofenido de algestone ejerce sus efectos anticonceptivos. No tiene actividad significativa en otros receptores hormonales .

Comparación Con Compuestos Similares

El acetofenido de algestone es similar a otros progestágenos sintéticos, como:

- Acetato de medroxiprogesterona

- Noretisterona

- Levonorgestrel En comparación con estos compuestos, el acetofenido de algestone es único debido a su estructura química específica y su uso en combinación con estrógeno para la anticoncepción inyectable de larga duración. Tiene una vida media de eliminación más larga y no es activo por vía oral, por lo que requiere inyección intramuscular .

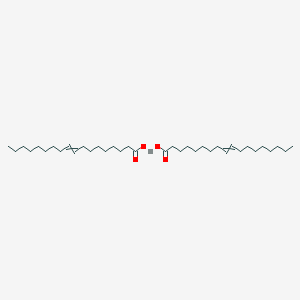

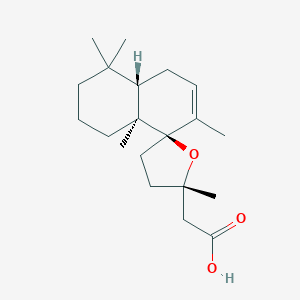

Propiedades

Número CAS |

1179-87-9 |

|---|---|

Fórmula molecular |

C29H36O4 |

Peso molecular |

448.6 g/mol |

Nombre IUPAC |

(1R,2S,4R,8S,9S,12S,13R)-8-acetyl-6,9,13-trimethyl-6-phenyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one |

InChI |

InChI=1S/C29H36O4/c1-18(30)29-25(32-28(4,33-29)19-8-6-5-7-9-19)17-24-22-11-10-20-16-21(31)12-14-26(20,2)23(22)13-15-27(24,29)3/h5-9,16,22-25H,10-15,17H2,1-4H3/t22-,23+,24+,25-,26+,27+,28?,29-/m1/s1 |

Clave InChI |

AHBKIEXBQNRDNL-BXXPAUNWSA-N |

SMILES |

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |

SMILES isomérico |

CC(=O)[C@@]12[C@@H](C[C@@H]3[C@@]1(CC[C@H]4[C@H]3CCC5=CC(=O)CC[C@]45C)C)OC(O2)(C)C6=CC=CC=C6 |

SMILES canónico |

CC(=O)C12C(CC3C1(CCC4C3CCC5=CC(=O)CCC45C)C)OC(O2)(C)C6=CC=CC=C6 |

| 1179-87-9 24356-94-3 |

|

Sinónimos |

Acetophenide, Algestone Acetophenide, Alphasone Acetophenide, Dihydroxyprogesterone Algestone Acetophenide Alphasone Acetophenide Dihydroxyprogesterone Acetophenide Pregn-4-ene-3,20-dione, 16,17-((1-phenylethylidene)bis(oxy))-, (16alpha(R))- |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.